molecular formula C9H4Cl3F3O B6289413 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% CAS No. 539802-68-1

2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95%

Cat. No. B6289413
CAS RN: 539802-68-1
M. Wt: 291.5 g/mol
InChI Key: RPUMNYVHFWKBKJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% (2,6-DCFPC) is a powerful and versatile compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. 2,6-DCFPC is a chlorinated phenylacetyl chloride compound with a trifluoromethyl group. It is a useful reagent for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds. Additionally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is an electrophilic compound and acts as a nucleophile in organic synthesis. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction is usually carried out in an aqueous solution at a temperature of 25-50°C. The reaction is reversible and the product of the reaction depends on the concentration of the reactants and the reaction conditions.
Biochemical and Physiological Effects
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a volatile, colorless liquid with a pungent odor. It is toxic and can cause skin and eye irritation. Inhalation of the compound can cause respiratory tract irritation and inflammation. Ingestion of the compound can cause nausea, vomiting, and abdominal pain. Prolonged exposure to the compound can cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a useful reagent for the synthesis of a variety of organic compounds. It is relatively inexpensive, easy to obtain, and can be stored for a long time. It is also relatively stable and has a low boiling point, making it easy to handle in the laboratory. However, the compound is toxic and can cause skin and eye irritation. Inhalation of the compound can cause respiratory tract irritation and inflammation. Ingestion of the compound can cause nausea, vomiting, and abdominal pain.

Future Directions

In the future, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used in the synthesis of more complex organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It could also be used in the development of new drugs and other medicinal compounds. Additionally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used to create new materials and products, such as polymers and composites. Finally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is synthesized by a two-step process. In the first step, 2,6-dichlorophenylacetyl chloride is reacted with trifluoromethanesulfonic acid in an aqueous solution. The reaction produces a mixture of 2,6-dichloro-4-(trifluoromethyl)phenylacetyl chloride (2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95%) and 2,6-dichloro-4-(trifluoroacetyl)phenylacetyl chloride (2,6-DCFAC). In the second step, the 2,6-DCFAC is separated from the 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% by distillation.

properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3F3O/c10-6-1-4(9(13,14)15)2-7(11)5(6)3-8(12)16/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUMNYVHFWKBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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